

p-Tolylmaleimide chemical and physical properties

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Compound of Interest

Compound Name: *p-Tolylmaleimide*

Cat. No.: *B1678324*

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An In-depth Technical Guide to the Chemical and Physical Properties of **p-Tolylmaleimide**
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **p-Tolylmaleimide**. The information is curated for researchers, scientists, and professionals in drug development who utilize maleimide derivatives in their work. This document presents quantitative data in structured tables, details experimental protocols for synthesis and characterization, and includes visualizations for key chemical processes.

Chemical and Physical Properties

p-Tolylmaleimide, also known as N-(4-methylphenyl)maleimide, is a solid organic compound at room temperature. Its core structure consists of a maleimide ring attached to a p-tolyl group. This substitution influences its electronic properties and reactivity.

General and Physical Properties

The fundamental physical and chemical identifiers for **p-Tolylmaleimide** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₉ NO ₂
Molecular Weight	187.19 g/mol
CAS Number	1631-28-3[1]
Appearance	Solid
Melting Point	148–150 °C[2]
Solubility	Soluble in organic solvents like Dimethylformamide (DMF)[2]
Purity	>98%

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **p-Tolylmaleimide**. The following tables summarize its key spectral data.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CD₃OD[2]

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.17–7.57	m	4H	Aromatic (Ar-H)	
6.98–7.21	m	2H	Olefinic (HC=CH)	
2.35	s	3H	Methyl (CH ₃)	

¹³ C NMR	Chemical Shift (ppm)	Assignment
164.99	Carbonyl (C=O)	
134.48	Olefinic (HC=CH)	
128.11, 126.36, 125.81, 120.71	Aromatic (Ar-C)	
19.96	Methyl (CH ₃)	

1.2.2. Infrared (IR) Spectroscopy

Sample Preparation: KBr disc[2]

Wavenumber (cm ⁻¹)	Assignment
3,088	Olefinic C-H stretch (HC=CH)
1,708	Carbonyl C=O stretch
1,632	Aromatic ring C=C stretch
1,316	Methyl C-H bend (CH ₃)
823	p-substituted Aromatic C-H bend

1.2.3. Mass Spectrometry (MS)[3]

m/z	Interpretation
187	[M] ⁺
158	[M - CO] ⁺
130	
117	

Experimental Protocols

Synthesis of N-(4-methylphenyl)maleimide

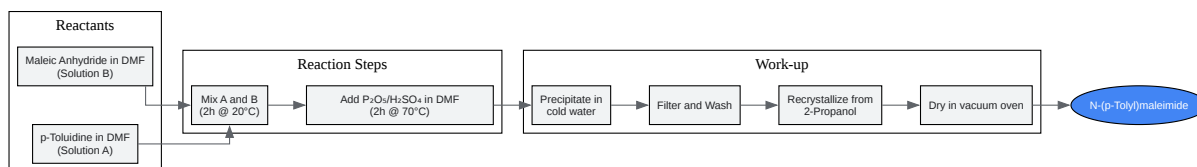
This protocol is adapted from a procedure for the synthesis of N-substituted maleimides.^[2]

Materials:

- p-Toluidine
- Maleic anhydride
- Dimethylformamide (DMF)
- Phosphorus pentoxide (P_2O_5)
- Sulfuric acid (H_2SO_4)
- 2-Propanol
- Distilled water

Procedure:

- Dissolve p-toluidine (0.15 mol) and maleic anhydride (0.15 mol) separately in 50 mL of DMF each to create solution A and solution B, respectively.
- Add solution B dropwise into solution A to form solution C. Stir solution C for 2 hours at 20 °C in a water bath.
- Prepare a mixture of P_2O_5 (12 g) dissolved in H_2SO_4 (10 mL) and DMF (70 mL).
- Add this mixture dropwise into solution C and stir for 2 hours at 70 °C.
- Cool the reaction mixture in an ice bath and then pour it into cold water to precipitate the product.
- Filter the precipitate, wash it with distilled water, and recrystallize from 2-propanol.
- Dry the final product in a vacuum oven at 65 °C for 24 hours.



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Synthesis workflow for N-(p-Tolyl)maleimide.

Chemical Reactivity and Biological Interactions

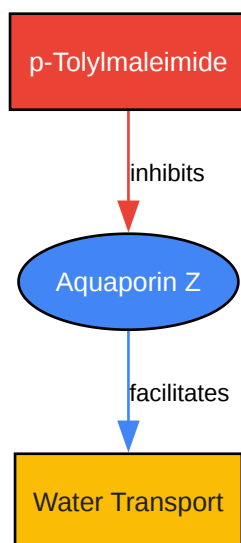
Michael Addition Reactivity

The maleimide moiety of **p-Tolylmaleimide** is a Michael acceptor, readily undergoing Michael addition reactions with nucleophiles, particularly thiols.[4][5][6] This reactivity is fundamental to its application in bioconjugation for labeling proteins and other biomolecules at cysteine residues.

Michael addition of a thiol to **p-Tolylmaleimide**.

Biological Activity: Aquaporin Z Inhibition

p-Tolylmaleimide has been identified as an inhibitor of the water channel protein Aquaporin Z. This inhibitory activity suggests its potential as a molecular probe for studying the function of aquaporins.



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